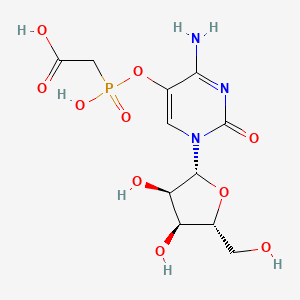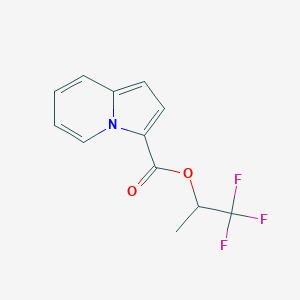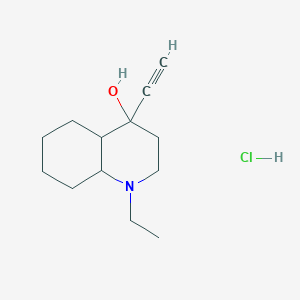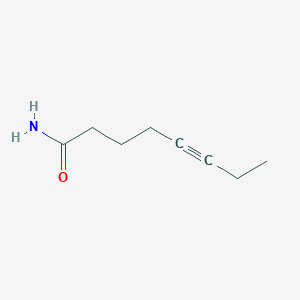![molecular formula C13H17N5OS B15212910 2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol CAS No. 2879-77-8](/img/structure/B15212910.png)
2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and benzylthio groups, and an ethanolamine moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol typically involves multi-step organic reactions. One possible route includes:
Formation of the pyrimidine ring: Starting from a suitable precursor like 2,5-diaminopyrimidine, the benzylthio group can be introduced via nucleophilic substitution.
Introduction of the ethanolamine moiety: This can be achieved through a nucleophilic substitution reaction where the amino group on the pyrimidine ring reacts with an appropriate ethanolamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve solubility and reaction efficiency.
Temperature and Pressure: Control of reaction conditions to favor desired product formation.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino and benzylthio groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol would depend on its specific application. Generally, it may interact with biological molecules through:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor functions.
Pathways involved: Could include metabolic pathways, signal transduction pathways, etc.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diaminopyrimidine: Lacks the benzylthio and ethanolamine groups.
6-Benzylthio-2,4-diaminopyrimidine: Lacks the ethanolamine group.
2-Aminoethanol: Lacks the pyrimidine ring and benzylthio group.
Uniqueness
2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol is unique due to the combination of its pyrimidine ring, benzylthio group, and ethanolamine moiety. This combination may confer unique chemical reactivity and biological activity not seen in simpler analogs.
Propriétés
Numéro CAS |
2879-77-8 |
|---|---|
Formule moléculaire |
C13H17N5OS |
Poids moléculaire |
291.37 g/mol |
Nom IUPAC |
2-[(2,5-diamino-6-benzylsulfanylpyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C13H17N5OS/c14-10-11(16-6-7-19)17-13(15)18-12(10)20-8-9-4-2-1-3-5-9/h1-5,19H,6-8,14H2,(H3,15,16,17,18) |
Clé InChI |
OBKFXDPRBUJVAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC(=NC(=C2N)NCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)



![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)


![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)

![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)

![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)

